2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
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Overview
Description
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with an appropriate alkylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides or sulfonic acids, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer and antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine involves its interaction with biological targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-thiol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 1,3,4-Thiadiazole derivatives
Uniqueness
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanamine group enhances its solubility and reactivity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-4-5(9-3-2-6)10-8-7-4/h2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPIAXWCIHVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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